rac-erythro-Ethylphenidate Hydrochloride

Neuropharmacology Monoamine Transporter Stimulant Pharmacology

rac-erythro-Ethylphenidate Hydrochloride (CAS 1246815-21-3) is a racemic mixture of the erythro diastereomers of ethylphenidate, the ethyl ester analog of the attention-deficit/hyperactivity disorder (ADHD) medication methylphenidate. As a human transesterification metabolite of methylphenidate and ethanol, it serves as a critical biomarker for drug–alcohol co-ingestion in both clinical and forensic contexts.

Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
CAS No. 1246815-21-3
Cat. No. B1514466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-erythro-Ethylphenidate Hydrochloride
CAS1246815-21-3
Molecular FormulaC15H22ClNO2
Molecular Weight283.79 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
InChIInChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14+;/m1./s1
InChIKeyZNSNAOXTBUHNKX-DFQHDRSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-erythro-Ethylphenidate Hydrochloride (CAS 1246815-21-3) as a Forensic Reference Standard and Metabolite Marker


rac-erythro-Ethylphenidate Hydrochloride (CAS 1246815-21-3) is a racemic mixture of the erythro diastereomers of ethylphenidate, the ethyl ester analog of the attention-deficit/hyperactivity disorder (ADHD) medication methylphenidate [1]. As a human transesterification metabolite of methylphenidate and ethanol, it serves as a critical biomarker for drug–alcohol co-ingestion in both clinical and forensic contexts [2]. Its molecular formula is C₁₅H₂₂ClNO₂ (MW 283.79 g/mol), and it is typically supplied as a hydrochloride salt with certified purity ≥95% . The compound exists as a racemic erythro form, which differentiates it from the clinically active threo diastereomers of both methylphenidate and ethylphenidate, and it is primarily used as an analytical reference material in toxicology and pharmaceutical impurity testing [3].

Why rac-erythro-Ethylphenidate Hydrochloride Cannot Be Substituted with Generic Methylphenidate or Threo Analogs


Generic substitution with methylphenidate (MPH) or threo‑ethylphenidate fails for rac‑erythro‑Ethylphenidate Hydrochloride because stereochemical configuration governs both analytical detectability and pharmacological interpretation. Methylphenidate contains two chiral centers, yielding four stereoisomers (d‑/l‑threo and d‑/l‑erythro), of which only the d‑threo enantiomer contributes to CNS activity [1]. The erythro diastereomers are biologically distinct, exhibiting lower affinity for monoamine transporters and often serving as analytical artifacts or impurities rather than active agents [2]. Furthermore, ethylphenidate is a specific metabolic marker for methylphenidate–ethanol co‑ingestion; any alternative compound lacking this precise transesterification pathway would invalidate forensic biomarker studies [3]. Lastly, chromatographic methods for ethylphenidate in oral fluid or postmortem blood require the erythro reference standard to differentiate it from the threo isomer and other phenidate analogs [4].

Quantitative Differentiation of rac-erythro-Ethylphenidate Hydrochloride: Evidence for Scientific Selection


Dopamine Transporter (DAT) Inhibition Potency: (+)-Ethylphenidate vs. Cocaine and (−)-Ethylphenidate

The (+)-enantiomer of ethylphenidate inhibits dopamine reuptake with an IC₅₀ of 27 nM, making it 13.6‑fold more potent than cocaine (IC₅₀ = 367 nM) and 64‑fold more potent than (−)-ethylphenidate (IC₅₀ = 1730 nM) [1]. This establishes a clear enantioselective potency gradient that must be controlled for when using racemic mixtures.

Neuropharmacology Monoamine Transporter Stimulant Pharmacology

Dopamine vs. Norepinephrine Transporter Selectivity: Ethylphenidate vs. Methylphenidate

d‑Ethylphenidate selectively targets the dopamine transporter, whereas d‑methylphenidate exhibits equipotent inhibition at both dopamine and norepinephrine transporters [1]. In rat brain slices, methylphenidate (10 µM) increased evoked dopamine efflux 4‑fold and norepinephrine efflux 2‑fold, while ethylphenidate (1 µM) produced a ~2‑fold increase in both neurotransmitters, indicating a more balanced but lower overall efficacy profile [2].

Pharmacodynamics Transporter Selectivity ADHD Research

Forensic Detection: Ethylphenidate Concentrations in Human Fatalities

In the first reported fatal case involving ethylphenidate intake, postmortem quantification yielded femoral blood 110 ng/mL, liver 180 ng/g, pericardium fluid 131 ng/mL, urine 987 ng/mL, and stomach content 20.7 ng/mL (total ~4000 ng) [1]. For reference, therapeutic serum methylphenidate levels are 5–60 ng/mL, and toxic levels begin at ~500 ng/mL [1].

Forensic Toxicology Postmortem Analysis Biomarker Quantification

Analytical Separation: Erythro vs. Threo Diastereomer Differentiation

High‑performance liquid chromatography (HPLC) and gas chromatography (GC) methods unequivocally separate threo‑ and erythro‑4‑fluoroethylphenidate, confirming that the erythro configuration exhibits distinct retention times and NMR spectral signatures compared to the threo isomer [1]. This analytical differentiation is critical for correctly identifying rac‑erythro‑Ethylphenidate Hydrochloride in seized drug analysis and biological specimen testing.

Analytical Chemistry Chiral Separation Reference Standard Validation

Motor Activity Stimulation: d‑Ethylphenidate vs. d‑Methylphenidate in Mice

In C57BL/6 mice, d‑ethylphenidate produced dose‑responsive increases in motor activity, but with significantly lower stimulation than d‑methylphenidate [1]. At 5 mg/kg i.p., (+)-ethylphenidate was approximately half as active as (+)-methylphenidate; at 10 mg/kg, the two compounds produced equivalent locomotor stimulation [2].

Behavioral Pharmacology Locomotor Activity Stimulant Potency

Primary Application Scenarios for rac-erythro-Ethylphenidate Hydrochloride Based on Quantitative Evidence


Forensic Toxicology: Confirmation of Methylphenidate–Ethanol Co‑Ingestion

rac‑erythro‑Ethylphenidate Hydrochloride serves as the definitive reference standard for quantifying ethylphenidate in postmortem blood, urine, or tissue samples. The 110 ng/mL femoral blood concentration documented in the first fatal case provides a benchmark for laboratories developing LC‑MS/MS methods for this metabolite [1]. Because ethylphenidate is formed exclusively via transesterification when methylphenidate and ethanol are co‑ingested, its detection is a specific biomarker that cannot be mimicked by other stimulants [2].

Pharmaceutical Quality Control: Impurity Profiling of Methylphenidate Formulations

As a known metabolite and potential synthetic impurity of methylphenidate, rac‑erythro‑Ethylphenidate Hydrochloride is used to validate HPLC methods for detecting trace levels of ethylphenidate in finished drug products. The distinct retention time of the erythro diastereomer, relative to the active threo‑methylphenidate, ensures accurate impurity quantitation and compliance with pharmacopoeial specifications [3].

Neuropharmacology Research: Dissecting Dopaminergic vs. Noradrenergic Contributions

Researchers investigating the neurochemical basis of stimulant action employ rac‑erythro‑Ethylphenidate Hydrochloride as a comparator to methylphenidate. The documented DAT selectivity (d‑EPH) versus equipotent DAT/NET inhibition (d‑MPH) allows for controlled experiments that isolate dopaminergic effects, as demonstrated in rat brain slice voltammetry studies [4].

Analytical Method Development: Chiral Separation and Validation

Because erythro and threo diastereomers exhibit different pharmacological activities and legal scheduling, analytical chemists use rac‑erythro‑Ethylphenidate Hydrochloride to optimize and validate GC‑MS and LC‑MS/MS methods capable of baseline resolution of these isomers. The successful HPLC and GC separation of erythro‑4‑fluoroethylphenidate from its threo counterpart provides a validated model for adapting methods to ethylphenidate itself [5].

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